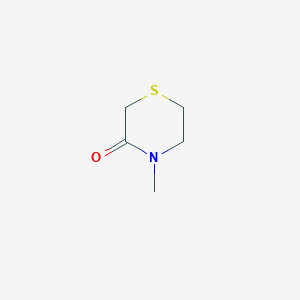

4-Methylthiomorpholin-3-one

Description

4-Methylthiomorpholin-3-one is a sulfur-containing heterocyclic compound characterized by a six-membered thiomorpholine ring with a ketone group at position 3 and a methyl substituent at position 2. The sulfur atom in the thiomorpholine ring confers distinct electronic and lipophilic properties compared to oxygen-containing morpholinone analogs, influencing solubility, metabolic stability, and target binding .

Properties

CAS No. |

75469-02-2 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

4-methylthiomorpholin-3-one |

InChI |

InChI=1S/C5H9NOS/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 |

InChI Key |

ZANHDXOCLSUSLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCSCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

4-(3-Fluoro-4-nitrophenyl)morpholin-3-one

- Structure : Morpholin-3-one core with a 3-fluoro-4-nitrophenyl substituent.

- Key Features: The electron-withdrawing nitro and fluoro groups enhance electrophilicity, making this compound reactive in nucleophilic substitution or catalytic coupling reactions. The morpholinone oxygen increases polarity compared to thiomorpholinone derivatives.

- Applications: Potential intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .

4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde hydrochloride

- Structure: Benzaldehyde substituted with a thiomorpholinomethyl group at position 3 and methoxy at position 4, as a hydrochloride salt.

- Key Features : The thiomorpholine moiety improves lipid solubility, while the hydrochloride salt enhances aqueous solubility. The aldehyde group enables further derivatization (e.g., Schiff base formation).

- Applications : Likely used in drug discovery for covalent inhibitor design .

Example 62 (Pyrazolo-Pyrimidine-Chromenone Hybrid)

- Structure : Combines pyrazolo[3,4-d]pyrimidine, chromen-4-one, and 5-methylthiophene moieties.

- Key Features: The thiomorpholinone analog here is part of a larger kinase inhibitor scaffold. The methylthiophene group enhances hydrophobic interactions with target proteins.

- Physical Data : Melting point 227–230°C; molecular weight 560.2 g/mol .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 4-Methylthiomorpholin-3-one* | C₅H₉NOS | 131.2 | Not reported | Thiomorpholinone, methyl |

| 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one | C₁₀H₉FN₂O₄ | 240.2 | Not reported | Morpholinone, nitro, fluoro |

| 4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde·HCl | C₁₃H₁₈ClNO₂S | 287.8 | Not reported | Thiomorpholine, benzaldehyde, methoxy |

| Example 62 (Hybrid compound) | C₂₈H₂₀F₂N₄O₂S | 560.2 | 227–230 | Pyrazolo-pyrimidine, chromenone, thiophene |

*Theoretical data for 4-Methylthiomorpholin-3-one inferred from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.